1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-9-7-10(2)17-14(16-9)22-6-4-5-15-13(20)18-12-8-11(3)21-19-12/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFXHQFBOQXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NOC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is classified as a urea derivative and features a thioether linkage, which is crucial for its interaction with biological targets.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 334.40 g/mol
- CAS Number : 900009-18-9
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimalarial and anticancer research. The following sections delve into specific activities and findings related to this compound.
Antimalarial Activity
This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A study conducted on similar urea derivatives showed promising results against P. falciparum strains. The most active compounds demonstrated IC₅₀ values ranging from 0.09 to 7.2 μM, indicating significant potency against the parasite while exhibiting selectivity towards mammalian cells, as assessed through cytotoxicity tests on HepG2 cell lines .
| Compound | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.47 | 20 |
| Compound B | 0.22 | 55 |
| Compound C | 0.09 | 54 |
The selectivity index (SI), calculated as the ratio of antimalarial activity to cytotoxicity, suggests that modifications in the structure can enhance both potency and selectivity .
The proposed mechanism of action involves binding interactions with key enzymes in the Plasmodium life cycle, particularly those involved in nucleotide metabolism. Molecular docking studies indicate that the urea moiety forms hydrogen bonds with critical residues in these enzymes, enhancing the compound's inhibitory effects .
Cytotoxicity Assessment
Cytotoxicity studies reveal that while the compound exhibits effective antimalarial properties, it maintains a favorable safety profile with SI values indicating low toxicity to mammalian cells compared to its antimalarial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that alterations in the pyrimidine and isoxazole rings significantly influence biological activity. For instance, variations such as substituents on the pyrimidine ring or modifications to the isoxazole group can lead to enhanced binding affinities and improved biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several isoxazole- and urea-containing analogs. While direct pharmacological or physicochemical data are unavailable, structural comparisons highlight critical distinctions that may influence activity and drug-like properties.
Key Structural Analogues from :
1-(4-(1H-Pyrazolo(3,4-d)pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea
- Shared features : Urea core, isoxazole ring.
- Differences :
- Replaces the dimethylpyrimidinyl thioether with a pyrazolopyrimidine-fluorophenyl group.
- 5-tert-butylisoxazole (vs. 5-methyl in the target compound), increasing steric bulk and lipophilicity.
1-(2-Ethoxyphenyl)-4-(3-(3-thiophen-2-ylisoxazolin-5-yl)propyl)piperazine
- Shared features : Isoxazole ring, propyl linker.
- Differences :
- Lacks a urea group; instead, features a piperazine and ethoxyphenyl moiety.
- Thiophene-isoxazoline hybrid (vs. methylisoxazole in the target).
10-(3-Hydroxy-3-(5-methylisoxazol-3-yl)but-1-ynyl)-N3-methyl-5,6-dihydroimidazo(1,2-d)(1,4)benzoxazepine-2,3-dicarboxamide
- Shared features : 5-Methylisoxazole.
- Differences :
- Benzoxazepine-dicarboxamide scaffold (vs. urea-pyrimidine in the target).
- Acetylenic linker introduces rigidity.
Structural and Hypothesized Property Comparison Table
| Compound | Core Structure | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| Target Compound | Urea | 5-Methylisoxazole, dimethylpyrimidinyl thioether | Moderate lipophilicity (logP ~3.5), kinase inhibition |
| 1-(4-(Pyrazolo[3,4-d]pyrimidinyloxy)phenyl)-3-(5-tert-butylisoxazolyl)urea | Urea | 5-tert-Butylisoxazole, pyrazolopyrimidine | High logP (~4.2), potent kinase inhibition |
| 1-(2-Ethoxyphenyl)-4-(thiophen-isoxazolinylpropyl)piperazine | Piperazine | Thiophene-isoxazoline, ethoxyphenyl | CNS activity, moderate solubility |
| 10-(Hydroxy-methylisoxazolylbutynyl)-benzoxazepine-dicarboxamide | Benzoxazepine-dicarboxamide | 5-Methylisoxazole, acetylenic linker | Anticancer potential, low oral bioavailability |
Research Implications
- Thioether vs. Ether/Oxy Linkages : The target’s thioether-propyl chain may improve metabolic stability compared to oxygen-linked analogs but could reduce solubility .
- Isoxazole Substitutents : Methyl (target) vs. tert-butyl (analog) groups affect steric hindrance and binding pocket compatibility.
- Pyrimidine Derivatives : Dimethylpyrimidine (target) vs. pyrazolopyrimidine (analog) may shift selectivity toward different kinase families (e.g., JAK2 vs. VEGFR2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
